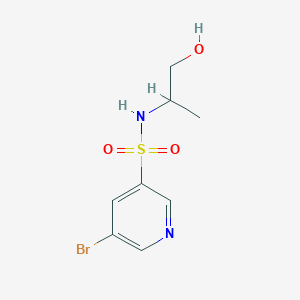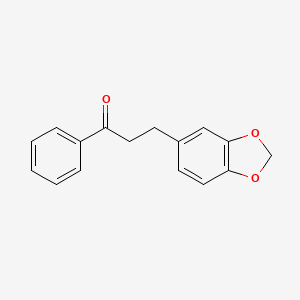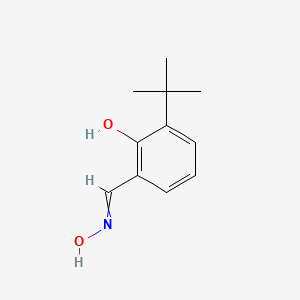
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, a methyl group on the isoxazole ring, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Isoxazole Formation: The construction of the isoxazole ring, which may involve cyclization reactions using appropriate precursors.
Esterification: The formation of the ethyl ester group, typically through the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo substituents can enhance binding affinity and specificity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The ethyl ester group may influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-fluoro-5-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-bromophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-methylphenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the isoxazole ring and ethyl ester group makes it a versatile compound for various applications.
特性
分子式 |
C13H11FINO3 |
|---|---|
分子量 |
375.13 g/mol |
IUPAC名 |
ethyl 3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11FINO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-6-8(15)4-5-10(9)14/h4-6H,3H2,1-2H3 |
InChIキー |
FMJKTSYJVDKBEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)I)F)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-benzamide](/img/structure/B8441793.png)


![3-[(Tert-butyldimethylsilyl)oxy]benzene-1,2-diamine](/img/structure/B8441817.png)
![2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethanol](/img/structure/B8441818.png)







![4-(3-[1,2,3]Triazol-1-yl-propoxy)-phenylamine](/img/structure/B8441881.png)

